1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(m-tolyl)ethan-1-one
Description
Properties
IUPAC Name |
2-(3-methylphenyl)-1-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-12-3-2-4-13(5-12)6-15(20)18-7-14(8-18)9-19-11-16-10-17-19/h2-5,10-11,14H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKPECHRARJXJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CC(C2)CN3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azetidine Ring Construction
The azetidine scaffold is typically synthesized via intramolecular cyclization or [2+2] cycloaddition. A prevalent method involves the Gabriel synthesis , where γ-amino alcohols undergo cyclization under acidic conditions. For example:
Triazolylmethyl Substituent Installation
The introduction of the 1H-1,2,4-triazole group at the azetidine 3-position is achieved through alkylation or Mitsunobu reactions :
- Nucleophilic substitution : Reacting 3-(chloromethyl)azetidine with 1H-1,2,4-triazole in the presence of NaH or K₂CO₃ yields the triazolylmethyl derivative.
- Mitsunobu reaction : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), 3-(hydroxymethyl)azetidine couples with triazole to form the desired linkage.
Optimization Data :
| Method | Yield (%) | Conditions |
|---|---|---|
| Nucleophilic substitution | 65–78 | DMF, 60°C, 12 h |
| Mitsunobu reaction | 82–89 | THF, 0°C → rt, 24 h |
Ketone Moiety Incorporation
Acylation of Azetidine Nitrogen
The azetidine nitrogen is acylated with 2-(m-tolyl)acetyl chloride under Schotten-Baumann conditions:
- Deprotection of Boc-protected azetidine using trifluoroacetic acid (TFA).
- Reaction with 2-(m-tolyl)acetyl chloride in dichloromethane (DCM) with triethylamine (Et₃N) as a base.
Reaction Scheme :
$$ \text{Azetidine-NH}2 + \text{ClC(O)CH}2(\text{m-tolyl}) \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target Compound} $$
Yield Optimization :
- Excess acyl chloride (1.5 equiv.) improves yields to 85–92%.
- Lower temperatures (0–5°C) minimize side reactions.
Alternative Synthetic Pathways
Convergent Synthesis via Fragment Coupling
A modular approach involves pre-forming the triazolylmethylazetidine and m-tolyl acetyl ketone separately, followed by coupling:
One-Pot Tandem Reactions
Recent advances enable sequential azetidine functionalization and acylation in a single vessel:
- In situ generation of 3-(chloromethyl)azetidine from 3-(hydroxymethyl)azetidine using SOCl₂.
- Simultaneous triazole substitution and acylation under microwave irradiation (100°C, 1 h).
Industrial-Scale Considerations
Process Optimization for Scalability
Large-scale synthesis prioritizes cost-effectiveness and safety:
Purification and Characterization
- Chromatography : Silica gel chromatography isolates the target compound with >99% purity.
- Spectroscopic validation :
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, triazole), 7.25–7.15 (m, 4H, aromatic), 3.82 (m, 2H, azetidine-CH₂).
- HRMS : m/z calc. for C₁₇H₂₀N₄O [M+H]⁺: 297.1709; found: 297.1712.
Chemical Reactions Analysis
Types of Reactions
1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(m-tolyl)ethan-1-one can undergo various chemical reactions:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a pharmaceutical agent.
Industry: As an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with triazole and azetidine rings can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Azetidine-Containing Derivatives
- 1-[1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one (): Structure: Direct attachment of triazole to azetidine without a methyl linker. Key Differences: Reduced steric bulk compared to the target compound; shorter distance between azetidine and triazole may limit binding pocket accessibility. Molecular Weight: 166.18 g/mol (vs. 256.3 g/mol for the target).
1-(1-Methyl-2-phenylazetidin-3-yl)-2-(trityloxy)ethan-1-ol () :
- Structure : Phenyl-substituted azetidine with a trityloxy group.
- Key Differences : The trityloxy group introduces significant hydrophobicity and steric hindrance, reducing solubility. The target’s m-tolyl group balances hydrophobicity with metabolic stability.
- Synthetic Complexity : Requires multi-step purification (e.g., column chromatography), whereas the target compound’s synthesis may prioritize efficiency via one-pot methods .
Triazole-Ethanone Derivatives
Thioether-Linked Triazoles
- 1-(5-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}thiophen-2-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)ethan-1-one () :
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP (Predicted) | Key Substituents |
|---|---|---|---|
| Target Compound | 256.3 | ~2.1 | Azetidine, triazole (methyl linker), m-tolyl |
| 1-[1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one | 166.18 | ~0.8 | Azetidine, triazole (direct attachment) |
| 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone | 187.2 | ~1.5 | Phenyl, triazole |
| 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one | 237.2 | ~2.3 | Difluorophenyl, triazole |
Notes:
- The target compound’s azetidine and methyl linker contribute to a higher molecular weight and balanced logP, optimizing membrane permeability and target engagement.
- Fluorinated analogues (e.g., ) exhibit higher electronegativity but comparable lipophilicity .
Biological Activity
The compound 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(m-tolyl)ethan-1-one is a synthetic organic molecule featuring a unique combination of functional groups, including an azetidine ring and a triazole moiety. This structure is significant in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The chemical formula of the compound is , with a molecular weight of 286.33 g/mol. The presence of the triazole ring is noteworthy as it is often associated with various pharmacological properties, including antifungal and anticancer activities.
| Property | Value |
|---|---|
| Molecular Formula | C15H18N4O |
| Molecular Weight | 286.33 g/mol |
| CAS Number | 2309731-29-9 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The azetidine and triazole rings are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as:
- Antimicrobial Activity : Compounds with triazole moieties have been shown to inhibit fungal cytochrome P450 enzymes, which are crucial for fungal growth and survival.
- Anticancer Activity : Similar compounds have demonstrated the ability to inhibit cancer cell proliferation by targeting specific kinases involved in cell signaling pathways.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits notable antimicrobial properties. For instance:
- In Vitro Testing : The compound was tested against various bacterial strains using the agar disc-diffusion method. Results showed significant inhibition against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Proteus mirabilis | 10 |
Anticancer Activity
Research has also explored the anticancer potential of this compound:
- Cell Line Studies : In vitro studies using cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) showed that the compound inhibits cell proliferation with IC50 values in the low micromolar range.
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 5.0 |
| HeLa | 7.5 |
Case Studies
Several case studies highlight the therapeutic potential of similar compounds:
- Case Study on Antifungal Activity : A study demonstrated that triazole derivatives significantly inhibited the growth of Candida species, suggesting that compounds like this compound may have similar effects.
- Cancer Treatment Research : Research on related azetidine derivatives indicated their ability to induce apoptosis in cancer cells through modulation of apoptotic pathways.
Q & A
Basic: What are the critical structural features of this compound that influence its chemical reactivity?
The compound’s reactivity is governed by:
- Azetidine ring : A strained four-membered nitrogen-containing ring that enhances electrophilicity at the carbonyl group, facilitating nucleophilic additions or substitutions .
- Triazole moiety : The 1,2,4-triazole group enables hydrogen bonding with biological targets (e.g., enzymes) and participates in click chemistry or coordination reactions .
- m-Tolyl group : The meta-methylphenyl substituent introduces steric and electronic effects, modulating solubility and π-π stacking interactions in biological systems .
Methodological Insight : Use X-ray crystallography (as in ) or DFT calculations ( ) to map electronic distributions and predict reactive sites.
Basic: What synthetic routes are feasible for this compound?
Typical synthesis involves:
Azetidine functionalization : Introduce the triazole-methyl group via nucleophilic substitution or Cu-catalyzed azide-alkyne cycloaddition (CuAAC) .
Ethanone coupling : Attach the m-tolyl group using Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling .
Purification : Salt formation with nitric acid (as in ) or column chromatography () to isolate the product.
Key Data : Optimize yields by controlling solvent polarity (e.g., DCE:TFE mixtures in ) and temperature (40–80°C) .
Advanced: How can reaction conditions be optimized to improve synthesis efficiency?
- Catalysis : Employ microwave-assisted synthesis to reduce reaction times (e.g., from 16 hours to <1 hour) .
- Solvent systems : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates or mixed solvents (DCE:TFE) to enhance solubility .
- Monitoring : Track reaction progress via TLC/HPLC () and characterize intermediates using H/C NMR ( ).
Case Study : achieved 43% yield by optimizing solvent ratios and temperature during alkynylation.
Advanced: How can conflicting bioactivity data from structural analogs be resolved?
Example Contradiction : Similar triazole-azetidine derivatives show variable enzyme inhibition (e.g., kinase vs. phosphatase targets).
- Structural Analysis : Compare substituent effects using tables (e.g., ’s analogs with pyrimidine vs. morpholine cores).
- Assay Design : Perform dose-response curves and IC measurements under standardized conditions (pH, temperature) .
- Computational Validation : Use molecular docking (AutoDock Vina) to assess binding modes and identify key interactions (e.g., triazole H-bonds in ) .
Basic: What spectroscopic techniques are essential for characterizing this compound?
- NMR Spectroscopy : H/C NMR identifies proton environments and confirms azetidine ring conformation (e.g., coupling constants in ).
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., 364.4 g/mol in ).
- X-ray Crystallography : Resolves stereochemistry and crystal packing (as in ).
Advanced: What computational strategies predict this compound’s pharmacokinetics?
- DFT Calculations : Model electron density maps (6-311G+(d,p) basis sets) to predict metabolic stability ( ).
- ADMET Prediction : Use SwissADME or pkCSM to estimate absorption, CYP450 interactions, and toxicity .
- MD Simulations : Assess binding dynamics with target proteins (e.g., kinases) over 100-ns trajectories .
Basic: What biological targets are plausible for this compound?
- Enzyme Inhibition : Kinases or phosphatases due to triazole’s ATP-mimetic H-bonding ().
- Antimicrobial Activity : Disruption of fungal CYP51 (similar to triazole antifungals in ).
- Cancer Targets : HDAC or tubulin polymerization inhibition, as seen in triazole-pyrimidine hybrids ().
Advanced: How can researchers resolve discrepancies in spectral data interpretation?
- Isotopic Labeling : Use N-labeled triazole to clarify ambiguous NMR peaks .
- 2D NMR Techniques : COSY and NOESY to assign overlapping signals (e.g., azetidine vs. triazole protons) .
- Cross-Validation : Compare experimental IR/Raman spectra with DFT-simulated vibrational modes .
Basic: What purification methods are effective for this compound?
- Recrystallization : Use ethanol/water mixtures to remove unreacted precursors .
- Acid-Base Extraction : Form nitrate salts ( ) for selective precipitation.
- Chromatography : Flash chromatography with ethyl acetate/hexane gradients ( ).
Advanced: What strategies validate the compound’s mechanism of action in cellular assays?
- CRISPR Knockout : Silence putative targets (e.g., kinase X) and assess activity loss .
- Thermal Shift Assays : Measure protein melting shifts to confirm binding ().
- Metabolic Profiling : LC-MS/MS to track triazole metabolite formation in hepatocytes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
